molecular formula C19H12ClF4N5O3S2 B610049 PF-5198007 CAS No. 1235406-19-5

PF-5198007

Cat. No.: B610049
CAS No.: 1235406-19-5
M. Wt: 533.9
InChI Key: QCDLGAPJZJODRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PF-5198007 is synthesized through a series of chemical reactions involving arylsulfonamide intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods .

Chemical Reactions Analysis

Types of Reactions

PF-5198007 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

PF-5198007 exerts its effects by selectively inhibiting the Nav1.7 channel. This inhibition prevents the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound reduces the transmission of pain signals to the central nervous system .

Comparison with Similar Compounds

Properties

CAS No.

1235406-19-5

Molecular Formula

C19H12ClF4N5O3S2

Molecular Weight

533.9

IUPAC Name

4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28)

InChI Key

QCDLGAPJZJODRJ-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-5198007;  PF 5198007;  PF5198007; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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